molecular formula C15H20O2S B14224207 (7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane CAS No. 824940-78-5

(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14224207
CAS No.: 824940-78-5
M. Wt: 264.4 g/mol
InChI Key: RPQCVSWIOHDDMM-AWEZNQCLSA-N
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Description

(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where a dioxane ring is fused to a nonane ring, along with a phenylsulfanyl group. The stereochemistry at the 7th position is specified as (7S), indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable dioxane derivative with a nonane precursor under acidic or basic conditions. The phenylsulfanyl group is then introduced via a nucleophilic substitution reaction, using a phenylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often employed to enhance the reaction rate and selectivity. The final product is purified through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler spirocyclic structure.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Spirocyclic hydrocarbons.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form covalent or non-covalent bonds with active sites, modulating the activity of the target. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane is unique due to its spirocyclic structure and the presence of a phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

824940-78-5

Molecular Formula

C15H20O2S

Molecular Weight

264.4 g/mol

IUPAC Name

(8S)-8-methyl-8-(phenylsulfanylmethyl)-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C15H20O2S/c1-14(12-18-13-5-3-2-4-6-13)7-8-15(11-14)16-9-10-17-15/h2-6H,7-12H2,1H3/t14-/m0/s1

InChI Key

RPQCVSWIOHDDMM-AWEZNQCLSA-N

Isomeric SMILES

C[C@@]1(CCC2(C1)OCCO2)CSC3=CC=CC=C3

Canonical SMILES

CC1(CCC2(C1)OCCO2)CSC3=CC=CC=C3

Origin of Product

United States

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